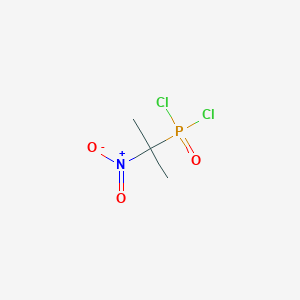
(2-Nitropropan-2-yl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitropropan-2-yl)phosphonic dichloride is a chemical compound with the molecular formula C3H6Cl2NO3P It is characterized by the presence of a nitro group, a phosphonic dichloride group, and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropan-2-yl)phosphonic dichloride typically involves the reaction of 2-nitropropane with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Nitropropane+Phosphorus trichloride→(2-Nitropropan-2-yl)phosphonic dichloride
The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitropropan-2-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various phosphonic esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Nitropropan-2-yl)phosphonic dichloride is used as a reagent in the synthesis of other organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of nitro and phosphonic groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceuticals or diagnostic agents. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it useful in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Nitropropan-2-yl)phosphonic dichloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the phosphonic dichloride group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Nitropropan-2-yl)phosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(2-Nitropropan-2-yl)phosphonic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(2-Nitropropan-2-yl)phosphonic dichloride is unique due to the presence of both nitro and phosphonic dichloride groups. This combination of functional groups imparts distinctive reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60171-57-5 |
|---|---|
Formule moléculaire |
C3H6Cl2NO3P |
Poids moléculaire |
205.96 g/mol |
Nom IUPAC |
2-dichlorophosphoryl-2-nitropropane |
InChI |
InChI=1S/C3H6Cl2NO3P/c1-3(2,6(7)8)10(4,5)9/h1-2H3 |
Clé InChI |
WGPIEWDMGDFQBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([N+](=O)[O-])P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


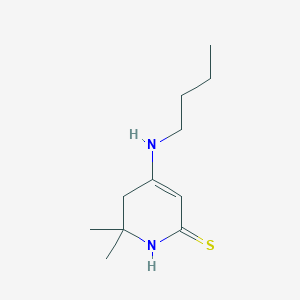
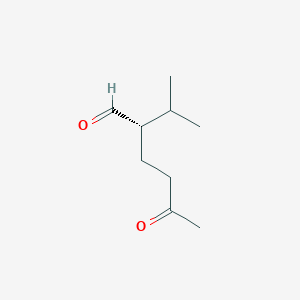
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
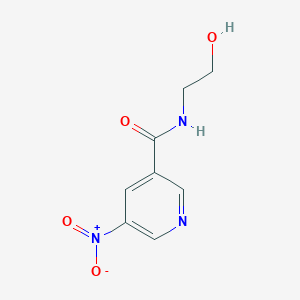

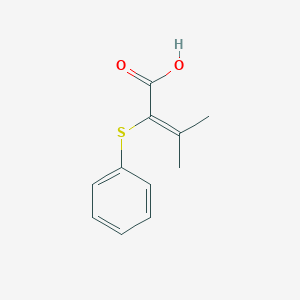
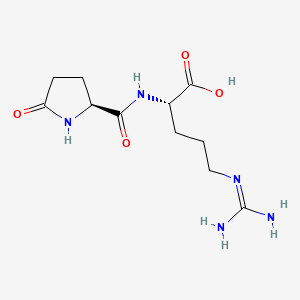
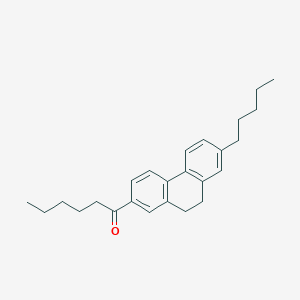
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
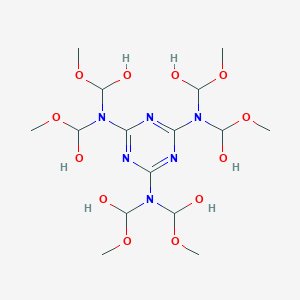
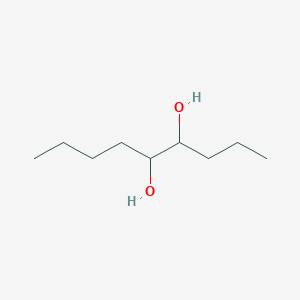
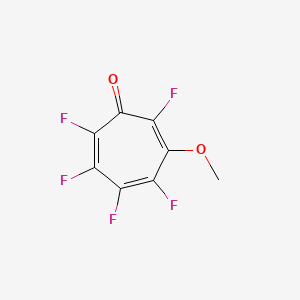

![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
